molecular formula C5H9ClO2 B1266363 Methyl 2-chloro-2-methylpropanoate CAS No. 22421-97-2

Methyl 2-chloro-2-methylpropanoate

Cat. No. B1266363
Key on ui cas rn: 22421-97-2
M. Wt: 136.58 g/mol
InChI Key: GJWBUVKJZQLZNB-UHFFFAOYSA-N
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Patent
US09238612B2

Procedure details

An analysis of the obtained crude reaction solution by gas chromatography revealed that the conversion of methyl 2-chloro-2-methylpropanoate was 68.8% and the yield of methyl methacrylate was 13.6%. As to another product, methyl 3-methoxy-2-methylpropanoate was obtained in an 18.0% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH3:8])([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[C:9](OC)(=[O:13])C(C)=C>>[CH3:9][O:13][CH2:7][CH:2]([CH3:8])[C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An analysis of the obtained crude
CUSTOM
Type
CUSTOM
Details
reaction solution by gas chromatography

Outcomes

Product
Name
Type
product
Smiles
COCC(C(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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